Malononitrile, (5-nitrovanillylidene)-

CAS No.: 101756-38-1

Cat. No.: VC18853239

Molecular Formula: C11H7N3O4

Molecular Weight: 245.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 101756-38-1 |

|---|---|

| Molecular Formula | C11H7N3O4 |

| Molecular Weight | 245.19 g/mol |

| IUPAC Name | 2-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]propanedinitrile |

| Standard InChI | InChI=1S/C11H7N3O4/c1-18-10-4-7(2-8(5-12)6-13)3-9(11(10)15)14(16)17/h2-4,15H,1H3 |

| Standard InChI Key | CWOXUSIEQFFVBX-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C(C#N)C#N |

Introduction

Chemical Identification and Structural Characteristics

Molecular Identity

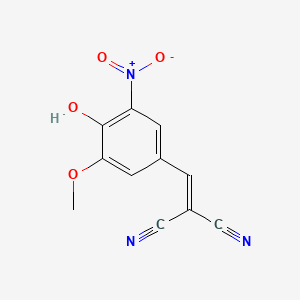

Malononitrile, (5-nitrovanillylidene)- is systematically named as 4-hydroxy-3-methoxy-5-nitrobenzylidenemalononitrile. Its Wiswesser Line Notation (WLN) is WNR BQ CO1 E1UYCN&CN, which encodes the structural features: a nitro group (WNR), benzene ring (BQ), methoxy group (CO1), and conjugated cyano groups (E1UYCN&CN) . The compound’s structure integrates a vanillin backbone (4-hydroxy-3-methoxybenzaldehyde) modified with a nitro group at the 5-position and a malononitrile moiety at the aldehyde position (Figure 1).

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 101756-38-1 | |

| Molecular Formula | ||

| Molecular Weight | 245.21 g/mol | |

| WLN Notation | WNR BQ CO1 E1UYCN&CN |

Synthesis and Manufacturing

Precursor Synthesis: 5-Nitrovanillin

The synthesis begins with 5-nitrovanillin (4-hydroxy-3-methoxy-5-nitrobenzaldehyde), prepared via nitration of vanillin. Two methods are prominent:

-

Nitric Acid in Glacial Acetic Acid: Yields 75% under reflux conditions .

-

Acetyl Nitrate with Silica Gel: Achieves higher yields (88%) by mitigating side reactions .

Condensation with Malononitrile

Malononitrile’s methylene hydrogens () are highly acidic, enabling facile Knoevenagel condensation with aldehydes . Reacting 5-nitrovanillin with malononitrile in a polar aprotic solvent (e.g., ethanol or acetic acid) catalyzed by a base (e.g., piperidine) yields the target compound:

This reaction typically proceeds at 60–80°C, with yields exceeding 80% under optimized conditions .

Physicochemical Properties

Physical Characteristics

Malononitrile, (5-nitrovanillylidene)- is a yellow crystalline solid with limited water solubility (<1 g/L at 25°C) but dissolves readily in methanol, dimethylformamide (DMF), and alkaline aqueous solutions . Recrystallization from acetic acid produces plate-like crystals, while ethanol yields needle-like forms .

Table 2: Physical Properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume